molecular formula C19H28N2O4 B5429210 4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-diazepan-5-one

4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-diazepan-5-one

Cat. No. B5429210
M. Wt: 348.4 g/mol
InChI Key: NZWZDLNGJSGSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a diazepanone ring, a methoxy group, and a cyclopropylmethyl group. The diazepanone ring is a seven-membered ring with two nitrogen atoms and one carbonyl group. The methoxy group (-OCH3) is a common ether group, and the cyclopropylmethyl group is a cyclopropane ring attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the diazepanone ring, the addition of the isopropyl and cyclopropylmethyl groups, and the attachment of the methoxy-pyranone group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The diazepanone ring might undergo reactions at the carbonyl group or at the nitrogen atoms. The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any chiral centers .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity under various conditions, and its potential uses. This could include testing its biological activity or exploring its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

4-(cyclopropylmethyl)-1-[(5-methoxy-4-oxopyran-2-yl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13(2)16-11-20(7-6-19(23)21(16)9-14-4-5-14)10-15-8-17(22)18(24-3)12-25-15/h8,12-14,16H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWZDLNGJSGSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)CC3=CC(=O)C(=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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